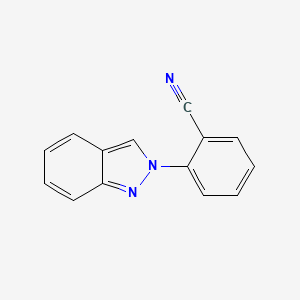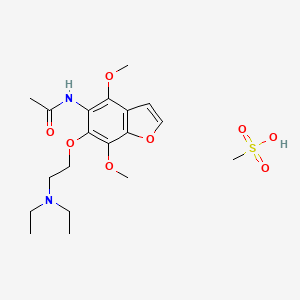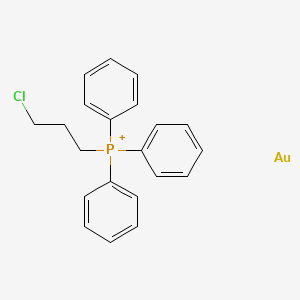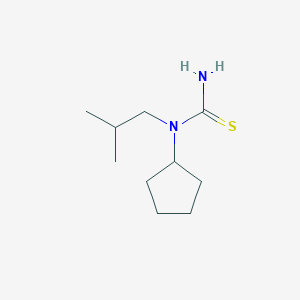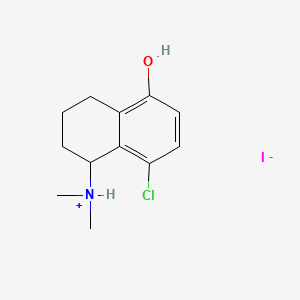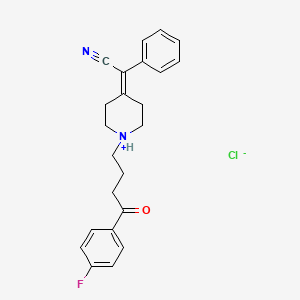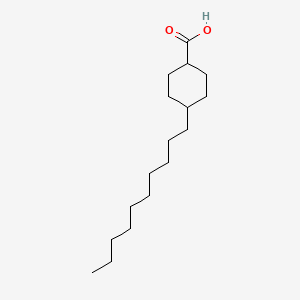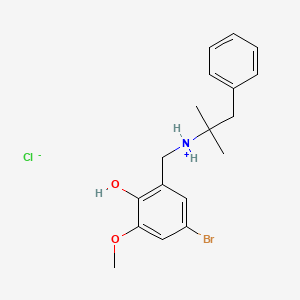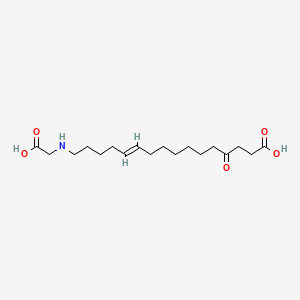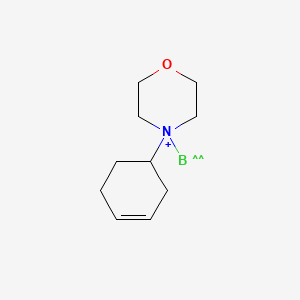
Trihydro(4-phenylmorpholine-N4)boron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydro(4-phenylmorpholine-N4)boron is a chemical compound with the molecular formula C10H19BNO and a molecular weight of 180.07496 g/mol It is known for its unique structure, which includes a boron atom bonded to a 4-phenylmorpholine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trihydro(4-phenylmorpholine-N4)boron typically involves the reaction of borane with 4-phenylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Borane} + \text{4-phenylmorpholine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Trihydro(4-phenylmorpholine-N4)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron complexes.
Substitution: The phenyl group or the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce simpler boron-hydride complexes.
Applications De Recherche Scientifique
Trihydro(4-phenylmorpholine-N4)boron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Trihydro(4-phenylmorpholine-N4)boron involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and boron-mediated reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Borane-pyridine complex
Uniqueness
Trihydro(4-phenylmorpholine-N4)boron is unique due to its specific structure, which includes a phenyl group and a morpholine ring This structure imparts distinct chemical properties and reactivity compared to other boron-containing compounds
Propriétés
Formule moléculaire |
C10H17BNO+ |
|---|---|
Poids moléculaire |
178.06 g/mol |
InChI |
InChI=1S/C10H17BNO/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-2,10H,3-9H2/q+1 |
Clé InChI |
NHIZVLFPBWJABN-UHFFFAOYSA-N |
SMILES canonique |
[B][N+]1(CCOCC1)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


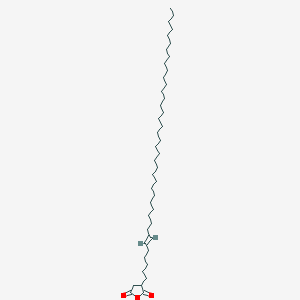
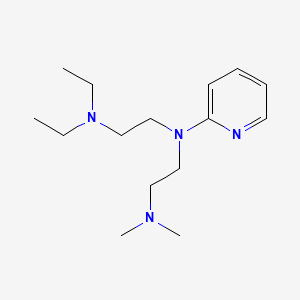
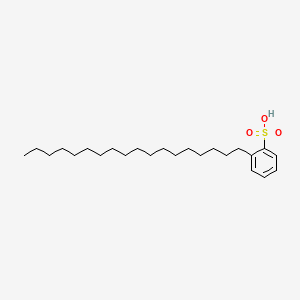
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
